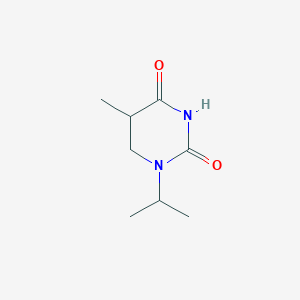
5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-1-propan-2-yl-1,3-diazinane-2,4-dione, also known as a diazinane derivative, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₃N₂O₂, with a molecular weight of approximately 141.19 g/mol. The compound features a diazinane ring structure with two carbonyl groups located at positions 2 and 4. This configuration contributes to its lipophilicity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : Studies have shown that diazinane derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. For instance, a comparative analysis of different solvent extracts demonstrated varying antioxidant capacities, highlighting the importance of structural modifications for enhanced activity .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. The mechanism generally involves binding to the active sites of enzymes, thereby blocking their catalytic functions. This property is crucial for developing enzyme inhibitors that can be used in therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Interaction : The compound's structure allows it to fit into enzyme active sites in a stereospecific manner. This interaction can lead to either inhibition or activation of enzymatic activity depending on the specific enzyme and context.
- Receptor Modulation : It may also interact with cell surface receptors, modulating signal transduction pathways that influence cellular responses. This characteristic is particularly relevant in drug development for diseases where receptor signaling plays a critical role .
Case Studies
Several studies have investigated the biological activities of diazinane derivatives:
- Antioxidant Studies : Research comparing various extracts from E. foeminea demonstrated that methanol extracts exhibited the highest antioxidant activity (IC50 = 249.6 µg/mL), suggesting that structural components similar to those found in diazinanes contribute to this effect .
- Enzyme Inhibition Research : A study focused on the synthesis of derivatives indicated that modifications at specific positions on the diazinane ring could enhance inhibitory effects against certain enzymes involved in metabolic pathways.
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, the following table summarizes key attributes:
| Compound Name | Structure Type | Unique Property |
|---|---|---|
| This compound | Diazinane derivative | Enhanced lipophilicity |
| Primidone (5-Ethyl-5-phenyl-1,3-diazinane) | Barbiturate derivative | Anticonvulsant properties |
| 5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane | Hydroxypropyl derivative | Increased solubility |
This table illustrates the diversity within the diazinane class and highlights how structural variations can influence biological properties.
属性
CAS 编号 |
6306-74-7 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
5-methyl-1-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)10-4-6(3)7(11)9-8(10)12/h5-6H,4H2,1-3H3,(H,9,11,12) |
InChI 键 |
KVLCXUCWQIQZQC-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)NC1=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















